molecular formula C15H11FN2O2S B2506010 N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide CAS No. 906785-37-3

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2506010
CAS No.: 906785-37-3
M. Wt: 302.32
InChI Key: PXNBMWVIOWAVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a synthetic small molecule based on a benzothiazole core, a scaffold widely recognized in medicinal chemistry for its versatile biological activities . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Research Applications and Potential Benzothiazole derivatives, particularly those with fluoro and methoxy substituents analogous to this compound, are extensively investigated in oncology research for their potent and selective anti-proliferative properties . Such compounds have demonstrated promising activity against a diverse panel of human cancer cell lines, including mammary, ovarian, lung, and colon cancer models . The structural features of this compound suggest potential as a lead molecule in the development of novel dual-action therapeutic agents that target both cancer cell proliferation and the associated inflammatory microenvironment, which is a critical factor in tumor progression . Suggested Mechanism of Action While the specific mechanism for this compound is under investigation, research on similar N-(thiazol-2-yl)-benzamide analogs indicates they can act as potent and selective negative allosteric modulators (NAMs) of ion channels, such as the Zinc-Activated Channel (ZAC) . Furthermore, related bioactive benzothiazoles have been shown to inhibit cancer cell growth by modulating key signaling pathways, including the AKT and ERK cascades, and by promoting cell cycle arrest and apoptosis . The presence of the fluorine atom is a common strategy in drug design to modulate properties like metabolic stability, bioavailability, and binding affinity to biological targets . Researchers can leverage this compound as a valuable chemical tool for probing biological targets associated with the benzothiazole pharmacophore.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNBMWVIOWAVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The molecular formula of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is C₁₅H₁₁FN₂O₂S , with a molecular weight of 302.3 g/mol . Its structure comprises a 4-fluoro-substituted benzothiazole ring linked via an amide bond to a 3-methoxybenzamide group. Key challenges in its synthesis include:

  • Regioselective fluorination at the 4-position of the benzothiazole ring.
  • Amide bond formation between the benzothiazol-2-amine and 3-methoxybenzoyl chloride without side reactions.
  • Purification of the final product from unreacted intermediates or byproducts.

Synthetic Routes and Methodologies

Stepwise Synthesis via Benzothiazole Core Formation

Preparation of 4-Fluoro-1,3-Benzothiazol-2-Amine

The benzothiazole precursor is synthesized through cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide (CNBr) in ethanol under reflux (Method A):

$$
\text{2-Amino-4-fluorothiophenol} + \text{CNBr} \xrightarrow{\text{EtOH, reflux}} \text{4-Fluoro-1,3-benzothiazol-2-amine} + \text{HBr}
$$

Conditions :

  • Reaction time: 6–8 hours
  • Yield: 68–72%
  • Purification: Recrystallization from ethanol.
Amide Bond Formation with 3-Methoxybenzoyl Chloride

The amine intermediate reacts with 3-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base (Method B):

$$
\text{4-Fluoro-1,3-benzothiazol-2-amine} + \text{3-Methoxybenzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}
$$

Optimization Data :

Parameter Optimal Value Impact on Yield
Molar ratio (amine:acyl chloride) 1:1.2 Prevents excess acylation
Temperature 0–5°C Minimizes hydrolysis
Reaction time 4 hours 85% conversion
Base Triethylamine Neutralizes HCl
Solvent DCM Improves solubility

Yield : 78–82% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

One-Pot Synthesis via Coupling Agents

Alternative methods employ coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation under milder conditions (Method C):

$$
\text{4-Fluoro-1,3-benzothiazol-2-amine} + \text{3-Methoxybenzoic acid} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{this compound}
$$

Advantages :

  • Avoids handling corrosive acyl chlorides.
  • Higher functional group tolerance.

Conditions :

  • Stoichiometry: 1:1.1 (amine:acid)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: Room temperature
  • Yield: 75–80%.

Reaction Optimization and Byproduct Analysis

Common Byproducts and Mitigation Strategies

  • N-Acylation byproducts : Result from over-reaction of the amine with excess acyl chloride. Mitigated by maintaining a 1:1.2 molar ratio.
  • Hydrolysis of acyl chloride : Addressed by using anhydrous solvents and low temperatures.
  • Ring-opening reactions : Observed at elevated temperatures (>50°C), leading to thiourea derivatives.

Solvent and Temperature Effects

Solvent Boiling Point (°C) Reaction Efficiency
DCM 40 High (low polarity)
THF 66 Moderate
DMF 153 High (polar aprotic)

Lower temperatures (0–5°C) favor amide formation, while higher temperatures accelerate side reactions.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel with hexane/ethyl acetate (3:1) achieves >95% purity.
  • Recrystallization : Ethanol or methanol yields crystalline product with melting point 192–194°C .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.89–7.21 (m, 7H, aromatic), 3.91 (s, 3H, OCH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Catalytic fluorination : Reduces reliance on pre-fluorinated precursors.
  • Continuous flow reactors : Enhance yield (up to 88%) and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interaction of benzothiazole derivatives with biological macromolecules.

    Materials Science: It can be utilized in the development of new materials with specific electronic or optical properties.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, while the methoxybenzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The fluorine atom can also play a role in modulating the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, allowing comparative analysis of their properties:

4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (MMV001239)

  • Structural Differences: Methoxy group at position 5 of benzothiazole vs. 4-fluoro in the target compound. Additional pyridin-3-ylmethyl group and cyano substitution on the benzamide.
  • Bioactivity: Exhibits activity against S.
  • Physicochemical Properties: Higher molecular weight (due to pyridinylmethyl and cyano groups) likely increases hydrophobicity compared to the target compound.

N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide

  • Structural Differences: Incorporates a piperazine-ethyl linker and 3-cyanopyridine group instead of benzothiazole. Shares the 3-methoxybenzamide moiety.
  • Bioactivity: High affinity for dopamine D4 receptors (nanomolar range) with >100-fold selectivity over D2/D3 receptors and serotonin receptors .
  • Pharmacokinetics : LogP = 2.37–2.55, optimized for CNS penetration. The target compound’s fluorine substituent may alter logP, affecting blood-brain barrier permeability.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

  • Structural Differences :
    • Triazole-thione core vs. benzothiazole.
    • Difluorophenyl and phenylsulfonyl substituents.
  • Synthesis : Derived from hydrazinecarbothioamides via cyclization, contrasting with the target compound’s likely amide coupling route .
  • Analytical Data : IR spectra show C=S stretching (1247–1255 cm⁻¹) and NH vibrations (3278–3414 cm⁻¹), absent in the target compound’s benzothiazole structure .

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b)

  • Structural Differences :
    • Hybrid benzimidazole-triazole-thiazole scaffold vs. simpler benzothiazole-benzamide.
    • Fluorophenyl group on thiazole.
  • the target compound’s unexplored therapeutic scope .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Target LogP (Predicted)
This compound Benzothiazole 4-F, 3-methoxybenzamide Not specified ~2.8*
MMV001239 Benzothiazole 5-OCH₃, pyridinylmethyl, cyano S. cerevisiae ~3.5
N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide Benzamide-piperazine 3-OCH₃, cyanopyridine Dopamine D4 receptor 2.37–2.55
Compound 9b Benzimidazole-triazole-thiazole 4-Fluorophenyl, acetamide α-Glucosidase ~3.2

*Estimated based on substituent contributions.

Key Research Findings

  • Bioactivity: Fluorine and methoxy groups enhance target selectivity and metabolic stability. For example, the D4 receptor ligand () achieves nanomolar affinity via optimized substituents .
  • Synthesis Complexity : Hybrid scaffolds (e.g., triazole-thiazole in ) require multi-step protocols, whereas the target compound’s simpler structure allows streamlined synthesis .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H11FN2O2S
  • Molecular Weight: 302.32 g/mol

The synthesis of this compound typically involves the reaction of 4-fluoro-1,3-benzothiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions are optimized to yield a high-purity product through methods like recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of benzothiazole derivatives, including this compound. In vitro evaluations using various cancer cell lines (e.g., A431 and A549) have demonstrated that this compound exhibits significant cytotoxicity.

Key Findings:

  • Cell Proliferation Inhibition: The compound significantly inhibits the proliferation of human epidermoid carcinoma and non-small cell lung cancer cell lines.
  • Mechanism of Action: The compound induces apoptosis and disrupts the cell cycle in cancer cells. Flow cytometry analyses have shown increased apoptotic cell populations upon treatment.
Cell LineIC50 (μM)Apoptosis InductionCell Cycle Arrest
A4312.5YesG0/G1 Phase
A5493.0YesS Phase

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory activities. Studies have indicated that it can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.

Research Insights:

  • Cytokine Inhibition: The compound significantly lowers the expression of pro-inflammatory cytokines in RAW264.7 cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways involved in cell survival and proliferation.

Key Pathways:

  • AKT Pathway: Inhibition of the AKT signaling pathway has been observed, which is crucial for cell survival.
  • ERK Pathway: The compound also affects the ERK signaling pathway, further contributing to its anticancer effects.

Case Studies and Research Findings

A notable study demonstrated that benzothiazole derivatives exhibit dual action against cancer and inflammation. The active compound from this series showed significant inhibition of cancer cell migration and proliferation while simultaneously reducing inflammatory markers.

Study Highlights:

  • Compound Tested: A derivative similar to this compound.
  • Results: The compound effectively inhibited tumor growth in vivo and reduced inflammation in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.